molecular formula C13H17NO5 B13738423 4'-(Arabinosylamino)acetophenone CAS No. 28905-03-5

4'-(Arabinosylamino)acetophenone

Cat. No.: B13738423
CAS No.: 28905-03-5
M. Wt: 267.28 g/mol
InChI Key: PUVMKNXMLUAURC-YWPUVAFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 4’-(Arabinosylamino)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4’-(Arabinosylamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, some acetophenone derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 4’-(Arabinosylamino)acetophenone is unique due to the presence of the arabinosylamino group, which may confer specific biological activities and chemical properties that are distinct from other acetophenone derivatives.

Properties

CAS No.

28905-03-5

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

1-[4-[[(2R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]ethanone

InChI

InChI=1S/C13H17NO5/c1-7(15)8-2-4-9(5-3-8)14-13-12(18)11(17)10(16)6-19-13/h2-5,10-14,16-18H,6H2,1H3/t10-,11?,12?,13+/m0/s1

InChI Key

PUVMKNXMLUAURC-YWPUVAFDSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N[C@H]2C(C([C@H](CO2)O)O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.